molecular formula C7H10N2O2 B1590532 Ethyl 5-Amino-1H-pyrrole-2-carboxylate CAS No. 755750-25-5

Ethyl 5-Amino-1H-pyrrole-2-carboxylate

Cat. No. B1590532
M. Wt: 154.17 g/mol
InChI Key: BZAJPZLNUKGPFS-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 755750-25-5 . It has a molecular weight of 154.17 . The IUPAC name for this compound is ethyl 2-amino-3H-pyrrole-5-carboxylate .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-Amino-1H-pyrrole-2-carboxylate were not found in the search results, a related compound, pyrrole esters, has been synthesized using a simple enzymatic approach (Novozym 435) for transesterification . The reaction conditions were optimized to achieve the best yield .


Molecular Structure Analysis

The InChI code for Ethyl 5-Amino-1H-pyrrole-2-carboxylate is 1S/C7H10N2O2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-Amino-1H-pyrrole-2-carboxylate is a powder that is stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-Amino-1H-pyrrole-2-carboxylate has been explored in studies focusing on the synthesis of complex chemical structures. For instance, it undergoes cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing its versatility in chemical reactions (Lebedˈ et al., 2012).
  • In a similar vein, studies have documented its use in the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, utilizing methods like triethylphosphite mediated reductive cyclization under microwave irradiation, highlighting efficient synthetic routes (Khajuria et al., 2013).

Application in Drug Synthesis and Modification

  • Research has shown the application of ethyl 5-amino-1H-pyrrole-2-carboxylate in the synthesis of various drug-like compounds. For example, a study describes its role in synthesizing pyrrolopyridine analogs of nalidixic acid, a known antibacterial agent (Toja et al., 1986).

Advanced Chemical Transformations

  • The compound has been utilized in advanced chemical transformations. An example includes its role in three-component spiro heterocyclization reactions, leading to the creation of novel spiro compounds with potential pharmaceutical applications (Dmitriev et al., 2015).

Industrial Applications

  • In industrial contexts, studies have demonstrated its use in developing efficient synthetic methods suitable for large-scale production, as seen in the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate (Yuan, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for Ethyl 5-Amino-1H-pyrrole-2-carboxylate were not found in the search results, research on related compounds such as pyrrolopyrazine derivatives has shown potential for various biological activities . This suggests that Ethyl 5-Amino-1H-pyrrole-2-carboxylate and similar compounds could have potential applications in pharmaceuticals and other fields .

properties

IUPAC Name

ethyl 5-amino-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJPZLNUKGPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476847
Record name Ethyl 5-Amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Amino-1H-pyrrole-2-carboxylate

CAS RN

755750-25-5
Record name Ethyl 5-Amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Marques, RM Doss, AR Urbach… - Helvetica Chimica …, 2002 - Wiley Online Library
Crescent‐shaped polyamides composed of aromatic amino acids, ie, 1‐methyl‐1H‐imidazole Im, 1‐methyl‐1H‐pyrrole Py, and 3‐hydroxy‐1H‐pyrrole Hp, bind in the minor groove of …
Number of citations: 126 onlinelibrary.wiley.com
H Guo, N Eleftheriadis, N Rohr-Udilova… - European Journal of …, 2017 - Elsevier
Human 15-lipoxygenase-1 (h-15-LOX-1) is a promising drug target in inflammation and cancer. In this study substitution-oriented screening (SOS) has been used to identify compounds …
Number of citations: 9 www.sciencedirect.com

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